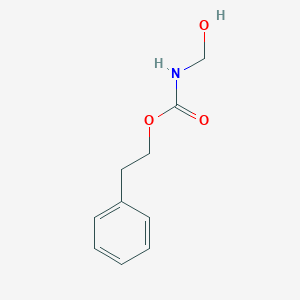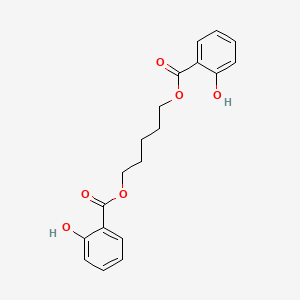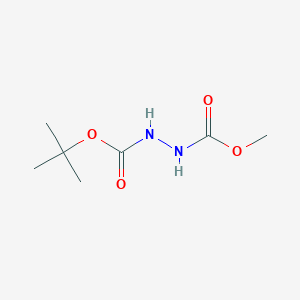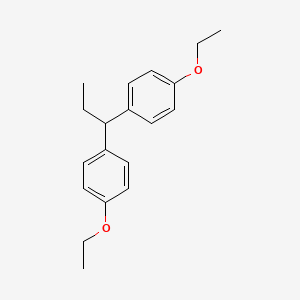
1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two ethoxy groups attached to a benzene ring, making it a derivative of benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques ensures the compound is produced with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), under controlled temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(1-(4-ethoxyphenyl)propyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-4-ethylbenzene: Contains an ethyl group instead of the propyl group.
1-Ethoxy-4-nitrobenzene: Contains a nitro group, leading to different chemical properties.
Properties
CAS No. |
33451-23-9 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)propyl]benzene |
InChI |
InChI=1S/C19H24O2/c1-4-19(15-7-11-17(12-8-15)20-5-2)16-9-13-18(14-10-16)21-6-3/h7-14,19H,4-6H2,1-3H3 |
InChI Key |
FYYWDOFHPCMYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



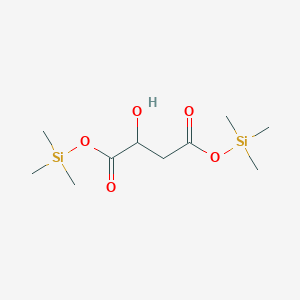

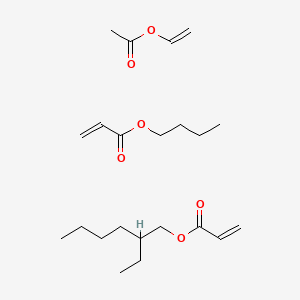
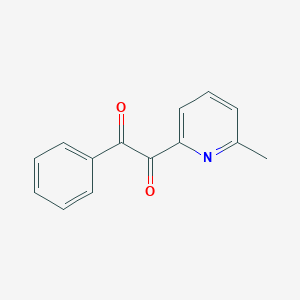

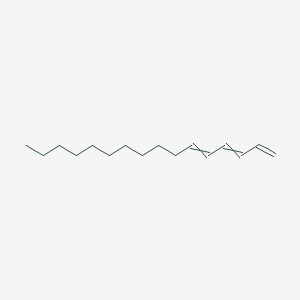
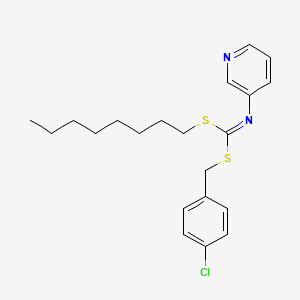
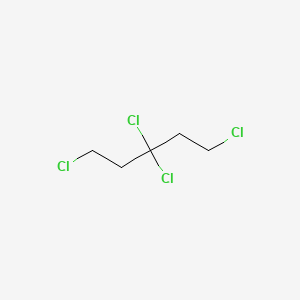
![2-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14692991.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)
